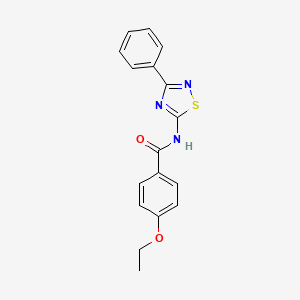

4-ethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Beschreibung

4-ethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a benzamide derivative featuring a 4-ethoxy-substituted aromatic ring linked to a 3-phenyl-1,2,4-thiadiazole moiety. This compound belongs to a broader class of thiadiazole-based benzamides, which are explored for diverse pharmacological activities, including adenosine receptor antagonism , glucokinase activation , and antiproliferative effects .

Eigenschaften

Molekularformel |

C17H15N3O2S |

|---|---|

Molekulargewicht |

325.4 g/mol |

IUPAC-Name |

4-ethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

InChI |

InChI=1S/C17H15N3O2S/c1-2-22-14-10-8-13(9-11-14)16(21)19-17-18-15(20-23-17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,19,20,21) |

InChI-Schlüssel |

ZYBKQOJCAAYXSZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

4-Ethoxy-N-(3-Phenyl-1,2,4-thiadiazol-5-yl)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um die entsprechenden Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Amin-Derivate zu erhalten.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen organische Lösungsmittel wie Ethanol, Methanol und Dichlormethan sowie Katalysatoren wie Palladium auf Kohlenstoff für Hydrierungsreaktionen. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab.

Analyse Chemischer Reaktionen

4-ethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Ethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

The synthesis of this compound typically involves multi-step reactions that integrate various reagents and conditions. The method often includes the formation of the thiadiazole ring followed by the introduction of the ethoxy and benzamide groups. The synthetic pathways have been optimized to enhance yield and purity, which are crucial for biological testing.

Anticancer Properties

Research has indicated that derivatives of thiadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) cells. In vitro studies demonstrated that these compounds can reduce cell viability significantly over time .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. Studies suggest that they exhibit activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Candida albicans. The minimum inhibitory concentrations (MIC) indicate that these compounds can effectively inhibit microbial growth at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for enhancing the efficacy of thiadiazole derivatives. Modifications to the phenyl ring or the introduction of different substituents can significantly influence biological activity. For example, halogenated derivatives tend to exhibit enhanced antibacterial properties due to increased lipophilicity and better interaction with microbial membranes .

Case Study: Anticancer Activity

A study focusing on a series of thiadiazole derivatives demonstrated that specific modifications led to improved anticancer effects. Compounds with additional aromatic rings showed higher anti-proliferative effects compared to their simpler counterparts. This suggests that structural complexity may enhance interaction with cancer cell targets .

Case Study: Antimicrobial Efficacy

Another investigation into antimicrobial activities revealed that certain derivatives of benzamide exhibited potent activity against gram-positive bacteria. The study highlighted the importance of functional groups in enhancing antimicrobial efficacy, with some compounds achieving MIC values lower than standard antibiotics .

Potential Therapeutic Applications

The diverse biological activities of this compound suggest potential therapeutic applications in:

- Cancer Treatment : As a candidate for developing new anticancer agents.

- Antimicrobial Agents : For treating infections caused by resistant strains of bacteria and fungi.

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in cell proliferation, leading to cytotoxic effects on cancer cells . The presence of the thiadiazole ring allows the compound to interact with DNA and disrupt its replication, further contributing to its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Pharmacological Profiles

Key structural analogs differ in substituents on the benzamide ring or heterocyclic core. Below is a comparative analysis:

Table 1: Comparison of Thiadiazole-Based Benzamides

Key Observations:

- Substituent Effects: Hydroxy vs. Methoxy vs. Ethoxy: The 4-hydroxy analog (LUF5437) exhibits high potency at the adenosine A1 receptor (K(i) = 7 nM), while the 4-methoxy analog (LUF5417) shows selectivity for the A3 receptor (K(i) = 82 nM). The ethoxy group in the target compound may further modulate receptor affinity due to increased lipophilicity, though experimental validation is needed . Benzyloxy vs. Alkoxy: Compounds like VIa (4-(4-methylbenzyloxy)-substituted) demonstrate antiproliferative activity in colon cancer cells (IC50 ~10 µg/mL).

Heterocyclic Core Variations :

- Thiadiazole vs. Oxadiazole : Replacement of the thiadiazole ring with oxadiazole (e.g., Y207-4452 in ) alters electronic properties. Thiadiazoles generally exhibit higher electronegativity, which may enhance hydrogen bonding with biological targets compared to oxadiazoles .

Biologische Aktivität

4-ethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The compound features an ethoxy group and a thiadiazole ring, which are critical for its biological activity. The presence of these functional groups contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's mechanism involves:

- Binding Interactions : The compound binds to target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

- Enzyme Inhibition : It has shown inhibitory effects on various enzymes involved in cancer cell proliferation and inflammation.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- Studies indicate that this compound has significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and LoVo (colon cancer) cells. For instance, it reduced cell viability significantly after 48 hours of incubation .

- The mechanism involves inducing apoptosis in cancer cells by activating pro-apoptotic pathways.

-

Anti-inflammatory Effects :

- The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

- Antimicrobial Properties :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable. Below is a summary table highlighting key differences:

| Compound Name | Molecular Formula | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | C15H13N3O2S | Significant against MCF-7 and LoVo | Apoptosis induction |

| 4-Ethoxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide | C15H13N3O2S | Moderate | Enzyme inhibition |

| N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide | C11H11N3O2S | Low | Unknown |

Case Studies

Several case studies have illustrated the potential applications of this compound:

- In Vitro Studies :

- In Vivo Studies :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-ethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the 1,2,4-thiadiazole ring via cyclization of a thioamide precursor with a nitrile under acidic conditions, and (2) coupling the thiadiazole intermediate with 4-ethoxybenzoyl chloride via an amidation reaction. Reaction conditions often require inert atmospheres (e.g., nitrogen) and purification via column chromatography to achieve >95% purity .

- Key Parameters : Temperature control (60–80°C for cyclization), solvent selection (e.g., DMF for amidation), and stoichiometric ratios (1:1.2 for benzoyl chloride:thiadiazole amine).

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm the presence of ethoxy (-OCH2CH3), benzamide carbonyl (C=O), and thiadiazole ring protons.

- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹, amide) and C=S vibrations (~680 cm⁻¹, thiadiazole).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., C₁₇H₁₅N₃O₂S: 341.09 g/mol) .

Q. What in vitro assays are recommended for initial biological screening?

- Methodological Answer : Prioritize cancer cell line panels (e.g., NCI-60) due to structural similarities to thiadiazole derivatives with reported anticancer activity. Use MTT assays at 10–100 µM concentrations, with cisplatin as a positive control. Follow OECD guidelines for cytotoxicity testing, including triplicate replicates and 48–72 hr incubation .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up without compromising purity?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6 hr) and improves yield by 15–20% .

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during amidation.

- Catalysis : Introduce Pd/C (0.5 mol%) for selective C-N coupling, achieving >90% yield .

- Validation : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm purity via HPLC (C18 column, 90:10 H2O:MeCN).

Q. How to resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., ethoxy → methoxy) to isolate pharmacophores.

- Targeted Assays : Use kinase profiling (e.g., EGFR, VEGFR2) to identify specific inhibitory mechanisms, as conflicting cytotoxicity data may arise from off-target effects .

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., via AutoDock Vina) to predict binding affinities and rationalize activity discrepancies .

Q. What strategies mitigate metabolic instability observed in preclinical models?

- Methodological Answer :

- Prodrug Design : Mask the ethoxy group with a hydrolyzable ester (e.g., acetyl) to enhance plasma stability.

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .

- Metabolite Identification : Use LC-MS/MS to track degradation products (e.g., sulfoxide derivatives) and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.